molecular formula C26H24N4O6 B12496750 Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12496750
M. Wt: 488.5 g/mol
InChI Key: KWRFSUWVCTYDAH-UHFFFAOYSA-N
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Description

Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester group, a nitrophenyl carbonyl group, and a piperazine ring, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of the corresponding benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the nitrophenyl carbonyl group: This step involves the reaction of the benzoate ester with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the piperazine derivative: The final step involves the reaction of the intermediate product with 4-(phenylcarbonyl)piperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can be compared with other similar compounds, such as:

    Methyl 3-{[(3,6-dichlorobenzothiophen-2-yl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate: Similar structure but with different substituents, leading to variations in chemical and biological properties.

    This compound derivatives: Variations in the substituents on the aromatic rings can lead to different reactivity and applications.

Properties

Molecular Formula

C26H24N4O6

Molecular Weight

488.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[(3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C26H24N4O6/c1-36-26(33)20-10-11-23(22(17-20)27-24(31)19-8-5-9-21(16-19)30(34)35)28-12-14-29(15-13-28)25(32)18-6-3-2-4-7-18/h2-11,16-17H,12-15H2,1H3,(H,27,31)

InChI Key

KWRFSUWVCTYDAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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